molecular formula C16H13Cl3N2O3 B14923889 2,4-dichloro-N'-[(E)-(3-chloro-4,5-dimethoxyphenyl)methylidene]benzohydrazide

2,4-dichloro-N'-[(E)-(3-chloro-4,5-dimethoxyphenyl)methylidene]benzohydrazide

Cat. No.: B14923889
M. Wt: 387.6 g/mol
InChI Key: HOIGDINBUSUOEO-DNTJNYDQSA-N
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Description

2,4-DICHLORO-N’~1~-[(E)-1-(3-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-N’~1~-[(E)-1-(3-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation of 2,4-dichlorobenzohydrazide with 3-chloro-4,5-dimethoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-N’~1~-[(E)-1-(3-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2,4-DICHLORO-N’~1~-[(E)-1-(3-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-N’~1~-[(E)-1-(3-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzohydrazide: A precursor in the synthesis of the target compound.

    3-Chloro-4,5-dimethoxybenzaldehyde: Another precursor used in the synthesis.

    Other hydrazides: Compounds with similar hydrazide functional groups.

Uniqueness

2,4-DICHLORO-N’~1~-[(E)-1-(3-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H13Cl3N2O3

Molecular Weight

387.6 g/mol

IUPAC Name

2,4-dichloro-N-[(E)-(3-chloro-4,5-dimethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C16H13Cl3N2O3/c1-23-14-6-9(5-13(19)15(14)24-2)8-20-21-16(22)11-4-3-10(17)7-12(11)18/h3-8H,1-2H3,(H,21,22)/b20-8+

InChI Key

HOIGDINBUSUOEO-DNTJNYDQSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl)OC

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl)OC

Origin of Product

United States

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